Hyperforin dicyclohexylammonium salt
Overview
Description
Hyperforin dicyclohexylammonium salt (Hyperforin DCHA) is a stable salt form of hyperforin, which is the primary active constituent responsible for the antidepressant and anxiolytic properties of St. John’s Wort extracts John’s Wort . This compound has gained significant attention due to its potential therapeutic applications, including its antidepressant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Hyperforin dicyclohexylammonium salt primarily targets the transient receptor potential ion channel TRPC6 . It also interacts with several cytochrome P450 (CYP) isoforms and microsomal prostaglandin E2 synthase-1 (mPGES-1) .
Mode of Action
Hyperforin acts as a reuptake inhibitor of monoamines, including serotonin, norepinephrine, dopamine, and of GABA and glutamate . It achieves this by activating the TRPC6 channel . Activation of TRPC6 induces the entry of sodium and calcium into the cell, which causes inhibition of monoamine reuptake . It also inhibits several cytochrome P450 (CYP) isoforms and microsomal prostaglandin E2 synthase-1 (mPGES-1) .
Biochemical Pathways
The activation of TRPC6 leads to the inhibition of monoamine reuptake, affecting the biochemical pathways of these neurotransmitters . It also interferes with the prostaglandin E2 biosynthesis pathway by inhibiting mPGES-1 .
Pharmacokinetics
It is known to be soluble in dmso .
Result of Action
Hyperforin has various pharmacological effects. It exhibits antidepressant and anxiolytic properties . It also has anti-inflammatory, anticancer, and antiangiogenic effects . In chronic myelogenous leukemia (CML) cells, it disrupts the mitochondrial membrane potential, increases the release of cytochrome c, activates caspases 3, 8, and 9, and induces cleavage of poly(ADP)-ribose polymerase (PARP), resulting in G1 phase cell cycle arrest and apoptosis .
Action Environment
The stability of this compound under typical cell culture conditions is limited. The presence of fetal calf serum (FCS) in the medium can stabilize it, while a lack of FCS leads to degradation and/or oxidation of the compound, possibly causing increased cytotoxicity .
Biochemical Analysis
Biochemical Properties
Hyperforin DCHA is an activator of the transient receptor canonical 6 (TRPC6) channels . It modulates calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels . It also inhibits several cytochrome P450 (CYP) isoforms, including CYP2D6 . Furthermore, it can inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), 5-lipoxygenase activating protein, and sirtuins .
Cellular Effects
Hyperforin DCHA has been shown to have various effects on cells. It modulates γδ T cells to secrete IL-17α, which plays a crucial role in immune responses . It also improves Imiquimod-induced psoriasis-like conditions in mice models . In addition, it has been found to inhibit the uptake of monoamine neurotransmitters such as serotonin, dopamine, noradrenaline, and GABA .
Molecular Mechanism
The molecular mechanism of Hyperforin DCHA involves its interaction with various biomolecules. It activates the transient receptor potential ion channel TRPC6, leading to an increase in intracellular sodium and calcium levels . This action is believed to inhibit the reuptake of monoamine neurotransmitters . Hyperforin DCHA also activates the pregnane X receptor (PXR), which regulates the transcription of CYP3A4, a member of the cytochrome P450 enzyme system .
Dosage Effects in Animal Models
In animal models, Hyperforin DCHA has shown to have dosage-dependent effects. For instance, it has been reported to inhibit carrageenan-induced mouse paw edema formation with an ED50 of 1 mg/kg
Metabolic Pathways
Hyperforin DCHA is involved in various metabolic pathways. It inhibits several cytochrome P450 (CYP) isoforms, including CYP2D6 . It can also inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), which is involved in prostaglandin biosynthesis .
Transport and Distribution
Given its ability to modulate calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels , it can be inferred that it may be transported across cell membranes through these channels.
Subcellular Localization
Given its ability to modulate calcium levels by activating calcium-conducting non-selective canonical TRPC6 channels , it can be inferred that it may be localized in regions of the cell where these channels are present.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Hyperforin DCHA involves the extraction of hyperforin from the flowers and buds of Hypericum perforatum using patented SuperFluids™ CXP technology . The extracted hyperforin is then purified and stabilized by forming the dicyclohexylammonium salt . The stable Hyperforin DCHA was prepared according to the method described in patent PCT WO 99/41220 .
Industrial Production Methods
Industrial production of Hyperforin DCHA involves large-scale extraction and purification processes. The use of SuperFluids™ CXP technology allows for efficient extraction of hyperforin, which is then converted to its stable salt form, Hyperforin DCHA . This method ensures high purity and stability of the final product, making it suitable for various research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Hyperforin DCHA undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its stability and bioactivity.
Common Reagents and Conditions
Common reagents used in the reactions involving Hyperforin DCHA include oxidizing agents, reducing agents, and various solvents such as methanol and ethanol . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of Hyperforin DCHA include various derivatives with enhanced bioactivity and stability . These derivatives are often used in further research to explore their potential therapeutic applications .
Scientific Research Applications
Hyperforin DCHA has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . Some of the key applications are:
Antidepressant and Anxiolytic: Hyperforin DCHA is known for its antidepressant and anxiolytic properties, making it a valuable compound in the treatment of depression and anxiety disorders.
Anti-inflammatory: The compound exhibits significant anti-inflammatory effects, which are beneficial in treating various inflammatory conditions.
Neuroprotective: The compound has neuroprotective effects, which can be useful in treating neurodegenerative diseases.
Antibacterial: Hyperforin DCHA exhibits antibacterial properties, making it effective against various bacterial infections.
Comparison with Similar Compounds
Hyperforin DCHA is unique compared to other similar compounds due to its stability and enhanced bioactivity . Some similar compounds include:
Tetrahydrohyperforin: A derivative of hyperforin with potent anti-angiogenic properties.
Octahydrohyperforin: Another derivative with enhanced anti-angiogenic activity compared to hyperforin.
Adhyperforin: A compound similar to hyperforin that acts as a reuptake inhibitor of monoamines.
These compounds share similar therapeutic properties but differ in their stability, bioactivity, and specific applications .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27-,33+,34+,35-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVNMVCMFQAPDM-DNSWOBEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677360 | |
Record name | (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238074-03-8 | |
Record name | (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyperforine dicyclohexylamine salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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